1-(4-Methyl-1,2,5-oxadiazol-3-yl)propan-2-one
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Overview
Description
1-(4-Methyl-1,2,5-oxadiazol-3-yl)propan-2-one is a heterocyclic compound containing an oxadiazole ring
Preparation Methods
The synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . This reaction typically proceeds at ambient temperature and yields the desired oxadiazole compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Methyl-1,2,5-oxadiazol-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Methyl-1,2,5-oxadiazol-3-yl)propan-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-infective agent, showing activity against bacteria, viruses, and other pathogens.
Material Science: It is used in the development of high-energy materials and energetic salts due to its favorable oxygen balance and positive heat of formation.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the growth of pathogens by interfering with their metabolic processes or cellular structures. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1-(4-Methyl-1,2,5-oxadiazol-3-yl)propan-2-one can be compared with other oxadiazole derivatives such as:
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is a combination of 1,2,5- and 1,2,4-oxadiazole rings and is used in the development of insensitive energetic materials.
1,2,4-Oxadiazole derivatives: These compounds are known for their anti-infective and anticancer activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C6H8N2O2 |
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Molecular Weight |
140.14 g/mol |
IUPAC Name |
1-(4-methyl-1,2,5-oxadiazol-3-yl)propan-2-one |
InChI |
InChI=1S/C6H8N2O2/c1-4(9)3-6-5(2)7-10-8-6/h3H2,1-2H3 |
InChI Key |
MTNALGFZTROQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1CC(=O)C |
Origin of Product |
United States |
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